N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-METHYL-5-PHENYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and trifluoromethoxy groups. These groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of N-METHYL-5-PHENYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-METHYL-5-PHENYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. What sets N-METHYL-5-PHENYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is the presence of both trifluoromethyl and trifluoromethoxy groups, which significantly influence its chemical and biological properties. Other similar compounds may include:
These compounds share some structural similarities but differ in their specific functional groups and overall properties.
Properties
Molecular Formula |
C22H18F6N4O2 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H18F6N4O2/c1-31(14-7-9-15(10-8-14)34-22(26,27)28)20(33)17-12-19-29-16(13-5-3-2-4-6-13)11-18(21(23,24)25)32(19)30-17/h2-10,12,16,18,29H,11H2,1H3 |
InChI Key |
XQKJFKNPWYURCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(CC(NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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